molecular formula C12H15N5O B5515018 [5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide

[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide

Cat. No. B5515018
M. Wt: 245.28 g/mol
InChI Key: IDDNGWRZVXTSMC-UHFFFAOYSA-N
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Description

This compound is part of a broader category of triazine derivatives, which have been widely studied due to their interesting chemical properties and potential applications in various fields.

Synthesis Analysis

  • The synthesis involves Ugi reactions with cyclohexyl or benzyl isocyanide and benzoyl- or 4-methoxybenzoylformic acid, followed by stirring with sodium ethoxide, as demonstrated in the creation of similar triazine derivatives (Sañudo et al., 2006).
  • Another relevant method includes the use of 2,4,6-tris(p-methoxybenzyloxy)-1,3,5-triazine for p-methoxybenzylation, indicating the practicality of such approaches in synthesizing triazine compounds (Yamada et al., 2013).

Molecular Structure Analysis

  • X-ray crystallography has been employed to confirm the molecular structures of similar triazine derivatives, providing insight into their structural characteristics (Moustafa et al., 2020).

Chemical Reactions and Properties

  • Triazine derivatives have been found to undergo various chemical reactions, including interactions with diazomethane and other agents, leading to the formation of new compounds (Sañudo et al., 2006).

Physical Properties Analysis

  • The physical properties of triazine derivatives can be inferred from their molecular structure, as determined by X-ray diffraction studies. These properties are influenced by the specific substituents and their arrangement in the molecule (Moustafa et al., 2020).

properties

IUPAC Name

[3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-18-11-4-2-10(3-5-11)6-17-8-15-12(14-7-13)16-9-17/h2-5H,6,8-9H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDNGWRZVXTSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CNC(=NC2)NC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(4-Methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide

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